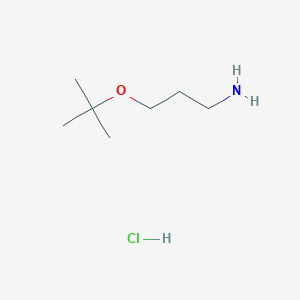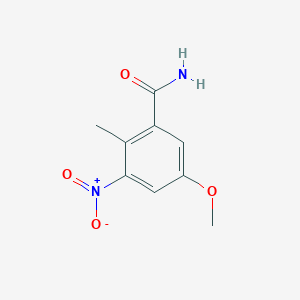![molecular formula C8H8F3NS B1423480 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline CAS No. 1178843-15-6](/img/structure/B1423480.png)
2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline
Descripción general
Descripción
“2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline” is a chemical compound with the CAS Number: 1178843-15-6 . It has a molecular weight of 207.22 and its IUPAC name is 2-[(2,2-difluoroethyl)sulfanyl]-5-fluoroaniline . It is in the form of a powder .
Molecular Structure Analysis
The InChI code of “2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline” is 1S/C8H8F3NS/c9-5-1-2-7 (6 (12)3-5)13-4-8 (10)11/h1-3,8H,4,12H2 . The InChI key is JJNXZUOUXQNKSW-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical form of “2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline” is a powder . It is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
1. Environmental and Material Sciences
Research involving derivatives of 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline has contributed significantly to environmental and material sciences. A study by Koseoglu et al. (2010) focused on the preparation and characterization of P2FAn/PVDF composite cation-exchange membranes, which were used for the removal of chromium (III) and copper (II) ions from aqueous solutions through Donnan dialysis. This research highlights the potential environmental applications of fluoroaniline derivatives in water treatment and pollution control (Koseoglu et al., 2010).
2. Synthesis and Characterization in Polymer Science
Fluorine-substituted polyanilines, including derivatives of 2-fluoroaniline, have been extensively studied for their potential in polymer science. Cihaner and Önal (2001) synthesized and characterized various polyfluoroanilines, exploring their thermal behavior and spectroscopic properties. This work provides insight into the structural and electronic properties of fluoroaniline-based polymers (Cihaner & Önal, 2001).
3. Novel Fluorinated Motifs in Chemistry
The synthesis of novel fluorinated motifs, such as the tetrafluoro-λ6-sulfanyl gem-difluorocyclopropenes, exemplifies the innovative applications of fluoroaniline derivatives in chemistry. Maruno et al. (2022) introduced a highly lipophilic and polarized fluorinated motif, demonstrating its potential in connecting two independent groups with a large angle of pseudo cis configuration. This research underscores the versatility and significance of fluorinated compounds in modern chemical synthesis (Maruno et al., 2022).
4. Photoredox Catalysis in Organic Synthesis
The use of fluorinated sulfones, including derivatives similar to 2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline, in visible-light photoredox catalysis, represents a significant advancement in organic synthesis. Rong et al. (2017) demonstrated the radical fluoroalkylation of aryl alkenes using fluorinated sulfones, highlighting the mild reaction conditions and broad functional group tolerance of this approach (Rong et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,2-difluoroethylsulfanyl)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-5-1-2-7(6(12)3-5)13-4-8(10)11/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNXZUOUXQNKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)SCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Difluoroethyl)sulfanyl]-5-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-hydroxy-2H-thieno[2,3-e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B1423397.png)
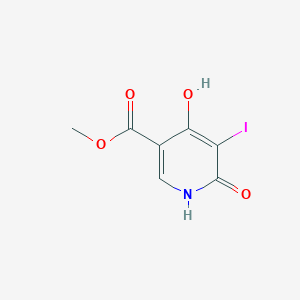
![5-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423403.png)
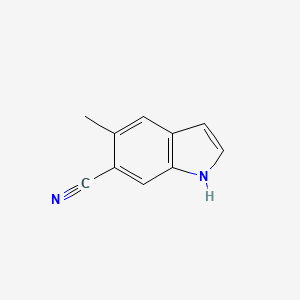
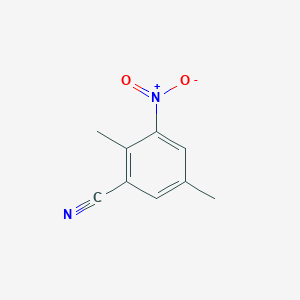
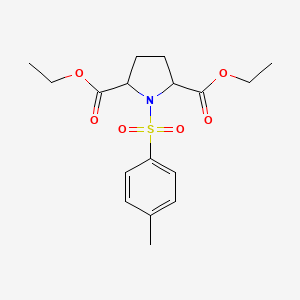
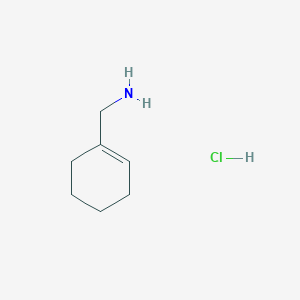
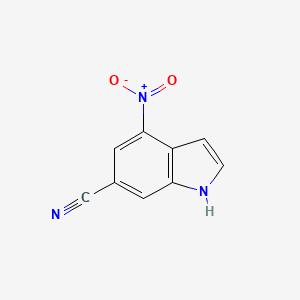
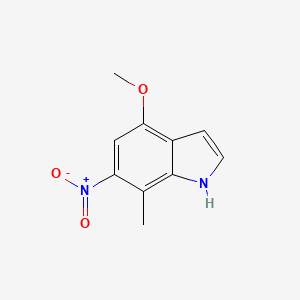
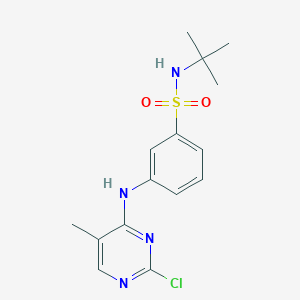
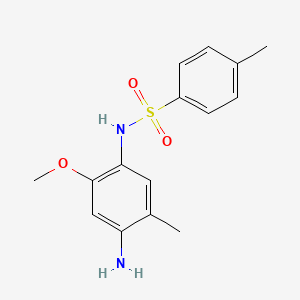
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)
